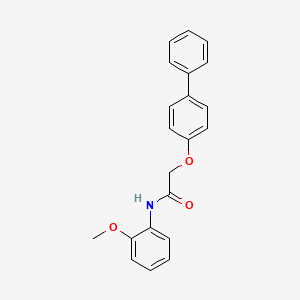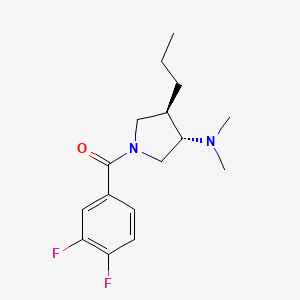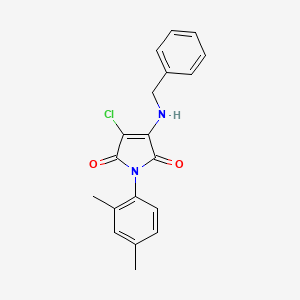![molecular formula C14H18N6O B5595662 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide is a compound that has been explored in various studies. The research primarily focuses on its synthesis, molecular structure, and potential as a ligand in various chemical reactions.
Synthesis Analysis
- Synthesis Process : Studies have described the synthesis of similar N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on variations at the carbon adjacent to the amide nitrogen. These compounds were synthesized using chiral amino acids and other substituents, indicating a complex synthesis process involving multiple steps and specific reagents (Barlow et al., 1991).
Molecular Structure Analysis
- Molecular Docking Analysis : A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted the use of molecular docking to understand its interaction with biological receptors, suggesting a similar approach could be applied to analyze the molecular interactions of N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide (Sharma et al., 2018).
Chemical Reactions and Properties
- Reactivity with Other Compounds : Research on related acetamide derivatives has demonstrated their potential to react with various nucleophilic reagents, forming complex structures such as polyazanaphthalenes and pyridine derivatives, indicating a potential for diverse chemical reactions (Harb et al., 1989).
Physical Properties Analysis
- Crystal Structure : The crystal structure of related compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been studied, providing insights into intermolecular hydrogen bonding and other physical properties, which could be relevant for understanding the physical properties of N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide (Sharma et al., 2018).
Chemical Properties Analysis
- Antioxidant Activity : A study on pyrazole-acetamide derivatives showed significant antioxidant activity, hinting at the possibility of similar chemical properties in N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide (Chkirate et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A comprehensive study focused on the synthesis and structural analysis of acetamide derivatives, exploring their biological evaluation as opioid kappa agonists. The research delved into various substitutions to enhance the compound's potency, highlighting the intricate balance between chemical structure and biological activity (Barlow et al., 1991).
Another significant study provided insights into the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. This work underscores the importance of structural conformation for achieving desired biological effects, offering a pathway for developing new therapeutics (Costello et al., 1991).
Antimicrobial and Antioxidant Activities
Research on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, highlighted their potential as antimicrobial agents. This study emphasizes the role of chemical synthesis in creating compounds with significant antibacterial and antifungal activities, comparable to established drugs (Hossan et al., 2012).
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives investigated the effect of hydrogen bonding on self-assembly processes and antioxidant activity. The findings contribute to the understanding of metal coordination complexes' structural and functional properties, showcasing significant antioxidant activity (Chkirate et al., 2019).
Anticancer Potential
- The synthesis and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscored the importance of structural analysis in identifying compounds with potential anticancer activity. This research provides a basis for the rational design of new drugs targeting specific cancer types (Sharma et al., 2018).
Antiallergic Agents
- Innovative research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents revealed compounds significantly more potent than established medications. This study exemplifies the potential of chemical synthesis in discovering novel treatments for allergic reactions (Menciu et al., 1999).
Propriétés
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-3-4-12(17-9-10)18-14-6-5-13(19-20-14)16-8-7-15-11(2)21/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYBNGYZIGFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)
![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)
![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)

![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)

![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)

